N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate
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Overview
Description
N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate is a complex organic compound with a molecular formula of C45H48BNO. This compound is known for its unique structure, which includes a benzoyl group, a benzyl group, and a tributylammonium group, all connected to a butyltriphenyl borate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate typically involves a multi-step process. One common method includes the reaction of 4-benzoylbenzyl chloride with tributylamine to form the intermediate N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium chloride. This intermediate is then reacted with butyltriphenyl borate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or butyl groups can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium butyltriphenyl borate
- N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate
Uniqueness
N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C48H62BNO |
---|---|
Molecular Weight |
679.8 g/mol |
IUPAC Name |
(4-benzoylphenyl)methyl-tributylazanium;butyl(triphenyl)boranuide |
InChI |
InChI=1S/C26H38NO.C22H24B/c1-4-7-19-27(20-8-5-2,21-9-6-3)22-23-15-17-25(18-16-23)26(28)24-13-11-10-12-14-24;1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h10-18H,4-9,19-22H2,1-3H3;4-18H,2-3,19H2,1H3/q+1;-1 |
InChI Key |
DDEDKEQSTHENNM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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